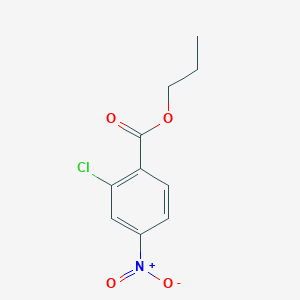
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride is a heterocyclic organic compound. It is known for its unique structure, which includes a pyran ring fused with various functional groups. This compound is primarily used in research and experimental applications due to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyran ring, followed by the introduction of the amino and hydroxyethyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is often automated and monitored to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.
Substitution: The amino and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-methoxy-
- 4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-methyl-
Uniqueness
4H-Pyran-4-one, 2-(2-amino-1-hydroxyethyl)-5-hydroxy-, hydrochloride is unique due to its specific functional groups and their arrangement on the pyran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
59281-06-0 |
|---|---|
Fórmula molecular |
C7H10ClNO4 |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
2-(2-amino-1-hydroxyethyl)-5-hydroxypyran-4-one;hydrochloride |
InChI |
InChI=1S/C7H9NO4.ClH/c8-2-5(10)7-1-4(9)6(11)3-12-7;/h1,3,5,10-11H,2,8H2;1H |
Clave InChI |
NFOAHMIBJNZHAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C(C1=O)O)C(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)




